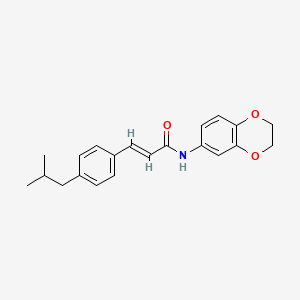
3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide, also known as O-1918, is a synthetic compound that has recently gained attention for its potential therapeutic applications. It belongs to the class of compounds known as cannabimimetics, which are compounds that mimic the effects of cannabinoids, the active compounds found in marijuana. O-1918 has been shown to have a variety of effects on the body, including anti-inflammatory, analgesic, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Enzymatic Polymerization for Polycondensation Polymers
Research highlights the significance of enzymatic polymerization as a preferable alternative to chemically-catalyzed processes for producing polycondensation polymers, such as aliphatic polyesters, polyamides, and polyesteramides. This method offers advantages like mild reaction conditions, high enzyme selectivity, and improved end product quality. Enzymatic routes have been explored for homo- and copolymerization of monomers, focusing on biodegradability derived from bio-based monomers (Douka et al., 2017).
Stereochemistry in Pharmacology
The stereochemistry of certain compounds, including their structural analogs, is critical in developing pharmacological agents. This research emphasizes the design, synthesis, and biological activity exploration of enantiomerically pure compounds, showing the direct relationship between stereocenters' configuration and their biological properties (Veinberg et al., 2015).
Chemistry and Biochemistry of Acrylamide
A comprehensive review on acrylamide's chemistry, biochemistry, and safety, including its formation in food processing and potential health effects. This paper covers aspects like nonfood and food sources, exposure, mechanism of formation, and risk assessment (Friedman, 2003).
Degradation of Polymers by Esters
Research on the development of pathways for the degradation of polymer wastes by esters of H-phosphonic and phosphoric acids is presented. This work shows the effectiveness of these esters as degrading agents for polymers like polyurethanes, polycarbonates, and polyamides, highlighting the potential for recycling and reducing environmental impact (Mitova et al., 2013).
Advanced Oxidation Processes for Degradation of Acetaminophen
This study reviews the use of advanced oxidation processes (AOPs) for treating acetaminophen in water, emphasizing kinetics, mechanisms, by-products, and degradation pathways. The importance of understanding these processes is highlighted for enhancing the degradation efficiency and reducing environmental impact (Qutob et al., 2022).
Propiedades
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-15(2)13-17-5-3-16(4-6-17)7-10-21(23)22-18-8-9-19-20(14-18)25-12-11-24-19/h3-10,14-15H,11-13H2,1-2H3,(H,22,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHAIBKMOIIFTL-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Methylpropyl)phenyl)-N-(4-oxachroman-6-YL)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2883564.png)
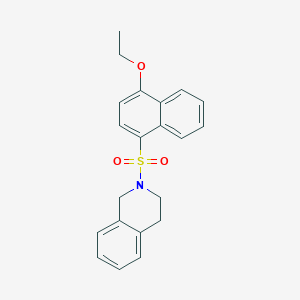
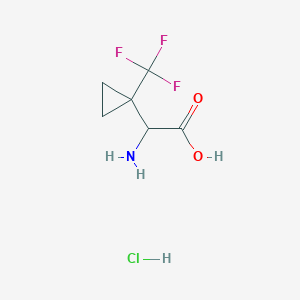

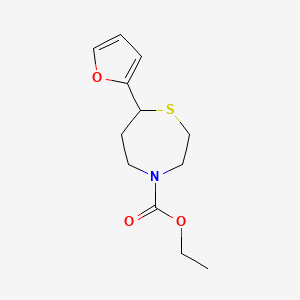
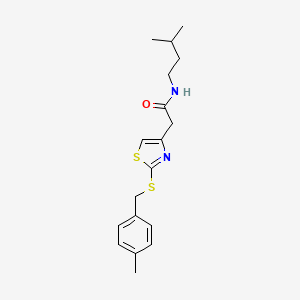
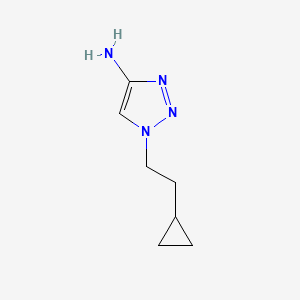
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)
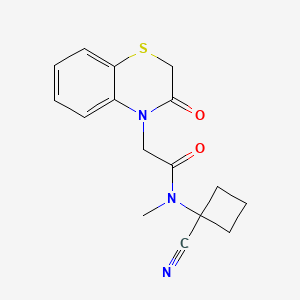
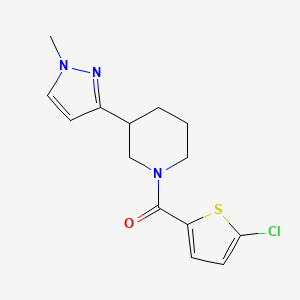
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide](/img/structure/B2883583.png)
![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)